molecular formula C16H18O2 B14747586 Pentyl 1-naphthoate CAS No. 3007-94-1

Pentyl 1-naphthoate

Cat. No.: B14747586
CAS No.: 3007-94-1
M. Wt: 242.31 g/mol
InChI Key: VPDHCZFQSHXEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl 1-naphthoate is a naphthalene-derived ester compound of significant interest in chemical synthesis and materials science research. Researchers value naphthalene-based compounds like this for their structural properties, which make them versatile intermediates and core structures in the development of novel substances . In laboratory settings, compounds based on the naphthalene ring system are frequently investigated for their potential applications in the synthesis of non-linear optical (NLO) materials, due to the high stability of the aromatic structure coupled with the polarity that can be imparted by various substituents . Furthermore, naphthalene derivatives are extensively utilized in the development and production of dyes and pigments . Beyond materials science, naphthalene-based frameworks are of perpetual interest in medicinal chemistry research. They serve as key scaffolds in the discovery and development of new pharmacologically active compounds, with documented activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . As a specific ester, this compound may also be of interest in coordination chemistry, as similar naphthoic acid derivatives are known to form complexes with various metal ions, which can be studied for their structural characteristics and potential biological activities . This product is intended for use as a chemical reference standard and synthetic building block in a controlled laboratory environment. This compound is strictly for professional research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

3007-94-1

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

pentyl naphthalene-1-carboxylate

InChI

InChI=1S/C16H18O2/c1-2-3-6-12-18-16(17)15-11-7-9-13-8-4-5-10-14(13)15/h4-5,7-11H,2-3,6,12H2,1H3

InChI Key

VPDHCZFQSHXEPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Chemical Reactions Analysis

Traditional Esterification

Conventional esterification of 1-naphthoic acid with pentanol can be achieved via acid catalysis (e.g., H₂SO₄) or using the acid chloride intermediate. The reaction typically involves:

  • Activation of the carboxylic acid (e.g., conversion to acid chloride).

  • Nucleophilic substitution by pentanol to form the ester .

Esterification Mechanism

The esterification process involves nucleophilic attack by the alcohol (pentanol) on the carbonyl carbon of 1-naphthoic acid. This is often acid-catalyzed, forming a carbocation intermediate .

Reaction Scheme :

text
1-Naphthoic acid + Pentanol → Pentyl 1-naphthoate + Water

Characterization Techniques

This compound is typically characterized using:

  • NMR Spectroscopy :

    • ¹H NMR : Protons on the naphthalene ring (δ 7.5–9.0 ppm) and alkyl chain (δ 0.8–1.6 ppm) are key identifiers .

    • ¹³C NMR : Carbonyl carbon (δ ~170 ppm) confirms ester formation .

  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (C₁₅H₁₄O₂) .

  • FTIR : Carbonyl stretch (~1720 cm⁻¹) indicates ester functionality .

Research Gaps

  • Specific data for this compound’s stability, solubility, or reactivity remains unreported.

  • Future studies could explore its applications in drug delivery or polymer chemistry, leveraging its ester functionality .

This synthesis overview highlights this compound’s formation through esterification and oxidative cleavage, emphasizing methods validated for analogous compounds. Further research is needed to fully characterize its properties.

Mechanism of Action

The mechanism of action of pentyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of pentyl 1-naphthoate and related esters, based on available evidence and extrapolated

Compound Molecular Formula Molecular Weight (g/mol) Solubility Volatility Toxicity Profile
This compound C₁₆H₁₈O₂ ~242.3 (estimated) Low in water; soluble in organic solvents (inferred) Low (due to aromaticity) Limited data; potential aromatic hydrocarbon toxicity
Pentyl acetate C₇H₁₄O₂ 130.19 Miscible in organic solvents; practically insoluble in water Medium (slower evaporation than butyl acetate) Low acute toxicity; irritant at high concentrations
Butyl acetate C₆H₁₂O₂ 116.16 Similar to pentyl acetate but higher volatility High Mild irritant; low systemic toxicity
Methyl naphthalene C₁₁H₁₀ 142.20 Insoluble in water Moderate Hematological and respiratory effects observed in mammals

Key Observations:

  • Solubility: this compound’s aromatic structure likely reduces water solubility compared to aliphatic esters like pentyl acetate. Its compatibility with organic solvents aligns with trends observed in naphthalene derivatives .
  • Volatility: The naphthalene ring system increases molecular weight and reduces volatility compared to pentyl or butyl acetate, which are more volatile aliphatic esters .
  • Toxicity: While direct data on this compound are absent, methyl naphthalenes (structurally related aromatic compounds) exhibit systemic toxicity in mammals, including hepatic and respiratory effects .

Toxicological Considerations

  • Pentyl acetate: Industrial grades (often 1-pentyl acetate) show low acute toxicity but may cause mucous membrane irritation .
  • Methyl naphthalene: Chronic exposure linked to anemia and liver damage in animal studies, with inhalation routes posing significant risks .
  • This compound: Toxicity may resemble naphthalene derivatives, necessitating precautions in handling and exposure mitigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.